molecular formula C13H11ClN4S B12911104 2-chloro-6-(2,6-dimethylphenyl)sulfanyl-7H-purine CAS No. 646510-59-0

2-chloro-6-(2,6-dimethylphenyl)sulfanyl-7H-purine

Cat. No.: B12911104
CAS No.: 646510-59-0
M. Wt: 290.77 g/mol
InChI Key: WHDNRPIYHICRPB-UHFFFAOYSA-N
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Description

2-Chloro-6-((2,6-dimethylphenyl)thio)-1H-purine is a chemical compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is characterized by the presence of a chlorine atom at the 2-position and a 2,6-dimethylphenylthio group at the 6-position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-((2,6-dimethylphenyl)thio)-1H-purine typically involves the reaction of 2-chloropurine with 2,6-dimethylphenylthiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: The chlorine atom at the 2-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the 2-chloro group is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide yields 2-methoxy-6-((2,6-dimethylphenyl)thio)-1H-purine, while Suzuki-Miyaura coupling with phenylboronic acid produces 2-phenyl-6-((2,6-dimethylphenyl)thio)-1H-purine.

Scientific Research Applications

Chemistry: In chemistry, 2-Chloro-6-((2,6-dimethylphenyl)thio)-1H-purine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological targets such as enzymes and receptors. Its structural similarity to naturally occurring purines makes it a useful tool in biochemical assays and drug discovery.

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases by interacting with specific molecular targets, such as kinases or nucleic acid-binding proteins.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-6-((2,6-dimethylphenyl)thio)-1H-purine depends on its specific application. In a biological context, it may act by binding to and inhibiting the activity of certain enzymes or receptors. For example, it could inhibit kinase activity by competing with ATP for binding to the active site. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 2-Chloro-6-((2,4-dimethylphenyl)thio)-1H-purine
  • 2-Chloro-6-((2,6-dimethylphenyl)amino)-1H-purine
  • 2-Chloro-6-((2,6-dimethylphenyl)oxy)-1H-purine

Comparison: Compared to these similar compounds, 2-Chloro-6-((2,6-dimethylphenyl)thio)-1H-purine is unique due to the presence of the thioether linkage, which can impart different chemical and biological properties. For instance, the thioether group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the electronic properties of the thioether group can influence the compound’s reactivity and stability in various chemical reactions.

Properties

CAS No.

646510-59-0

Molecular Formula

C13H11ClN4S

Molecular Weight

290.77 g/mol

IUPAC Name

2-chloro-6-(2,6-dimethylphenyl)sulfanyl-7H-purine

InChI

InChI=1S/C13H11ClN4S/c1-7-4-3-5-8(2)10(7)19-12-9-11(16-6-15-9)17-13(14)18-12/h3-6H,1-2H3,(H,15,16,17,18)

InChI Key

WHDNRPIYHICRPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)SC2=NC(=NC3=C2NC=N3)Cl

Origin of Product

United States

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